Echiumine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Echiumine is typically isolated from the plant Echium plantagineum L. The isolation process involves extracting the plant material with solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) . The main HPLC peak purified from zinc-reduced plant extract corresponds to this compound .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. the extraction and purification methods used in research settings can be scaled up for industrial purposes if needed. The process involves solvent extraction, followed by purification using HPLC and other chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Echiumine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Reduction: Zinc reduction is commonly used to reduce this compound, as seen in the isolation process.

Substitution: Various nucleophiles can be used to substitute functional groups in this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-oxides, while reduction can yield simpler alkaloid structures .

Applications De Recherche Scientifique

Pharmacological Applications

Echiumine has been studied for its potential therapeutic effects and mechanisms of toxicity:

- Hepatotoxicity : Research indicates that this compound exhibits significant hepatotoxic effects. A study assessed the cytotoxicity of this compound alongside other alkaloids from Echium plantagineum, revealing an IC50 value of 7.47 µg/mL, indicating a strong inhibitory effect on rat hepatocyte viability . This suggests that this compound may contribute to liver damage through metabolic activation into reactive metabolites.

- Potential Therapeutic Uses : Despite its toxicity, some studies suggest that compounds related to this compound may possess beneficial pharmacological properties. For instance, traditional uses of Echium plantagineum include applications as a diaphoretic and diuretic, although these uses require careful consideration due to the associated risks of toxicity .

Toxicological Studies

This compound's toxicological profile has been extensively studied:

- In Vitro Studies : In vitro studies using rat hepatocyte primary culture cells demonstrated concentration-dependent inhibition of cell viability by this compound and its isomers. The mean IC50 values for various alkaloids are summarized in Table 1 below.

| Compound | IC50 (µg/mL) | 95% CI | Imax (%) |

|---|---|---|---|

| This compound | 7.47 | 3.26 to 17.11 | 71.64 |

| Echimidine | 13.79 | 7.84 to 24.24 | 67.37 |

| Echihumiline/Hydroxymyoscorpine Mixture | 9.26 | 4.33 to 19.81 | 66.51 |

| “Echimidine” Peak (mixture) | 14.14 | 9.01 to 22.17 | 70.96 |

- Mechanisms of Action : The toxicity mechanism involves the conversion of this compound and related alkaloids into reactive metabolites that can induce cellular damage, leading to conditions such as hepato-sinusoidal obstruction syndrome .

Case Studies

Several case studies highlight the implications of this compound's toxicity:

- Honey Contamination : A notable case involved the detection of pyrrolizidine alkaloids, including this compound, in honey samples from regions where Echium plantagineum is prevalent. Regulatory agencies have raised concerns regarding the safety limits for these compounds in food products due to their hepatotoxic potential .

- Environmental Impact : The spread of Echium plantagineum has ecological implications, as it can invade pastures and affect livestock health through contamination with toxic alkaloids like this compound .

Mécanisme D'action

Echiumine exerts its effects primarily through its interaction with liver cells. The compound is metabolized in the liver to form reactive metabolites that can cause cellular damage . One of the key molecular targets is the nuclear receptor PXR, which is activated by this compound and contributes to its hepatotoxicity .

Comparaison Avec Des Composés Similaires

Echiumine is similar to other pyrrolizidine alkaloids, such as lasiocarpine and heliosupine . These compounds share similar structures and toxicological properties. this compound is unique in its specific esterifying acids and its distinct pattern of toxicity .

List of Similar Compounds

- Lasiocarpine

- Heliosupine

- Echimidine

- Echihumiline

- Hydroxymyoscorpine

Activité Biologique

Echiumine, a pyrrolizidine alkaloid isolated from Echium plantagineum (commonly known as Paterson's curse), has garnered attention due to its biological activities, particularly its hepatotoxic effects. This article delves into the biological activity of this compound, highlighting its toxicity, mechanisms of action, and relevant research findings.

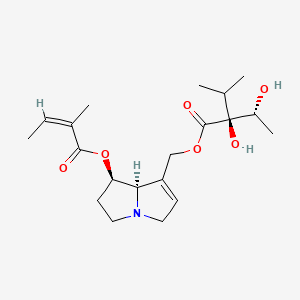

Chemical Structure and Isolation

This compound is structurally related to other pyrrolizidine alkaloids such as echimidine and echihumiline. The isolation of this compound typically involves chromatographic techniques, where it is often found alongside other alkaloids in plant extracts. Recent studies have utilized methods such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to characterize these compounds and assess their biological properties .

Hepatotoxicity

The primary area of concern regarding this compound is its hepatotoxicity. Research has demonstrated that this compound exhibits significant cytotoxic effects on rat primary hepatocyte cultures. A study reported the following IC50 values for various alkaloids:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 7.47 |

| Echimidine | 13.79 |

| Mixture of Isomers | 14.14 |

These findings indicate that this compound is more toxic than its counterparts, suggesting a strong potential for liver damage upon exposure .

The mechanism behind the hepatotoxicity of this compound is thought to involve metabolic activation in the liver, leading to the formation of reactive metabolites that can cause cellular damage. Pyrrolizidine alkaloids are known to undergo bioactivation, resulting in the production of toxic metabolites that can induce oxidative stress and apoptosis in liver cells .

Case Studies and Research Findings

- Toxicity Assessment in Animal Models : In a controlled study, rats exposed to varying concentrations of this compound showed a dose-dependent decrease in hepatocyte viability. The study highlighted that even low concentrations could lead to significant cellular damage, reinforcing concerns regarding chronic exposure to this compound .

- Comparative Analysis with Other Alkaloids : A comparative analysis indicated that this compound's toxicity profile is similar to other known hepatotoxic pyrrolizidine alkaloids. This reinforces the need for regulatory measures concerning products containing this compound, especially in food and herbal supplements .

- Environmental Impact : The invasive nature of Echium plantagineum has ecological implications beyond human health. Studies have shown that its presence can lead to significant economic losses in agriculture due to its toxic effects on livestock, further complicating management efforts in affected regions .

Propriétés

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPTZQHBOWRTF-KJSUXLSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-16-9 | |

| Record name | Echiumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECHIUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6B216YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of echiumine and where is it found in nature?

A1: this compound [] is a pyrrolizidine alkaloid characterized by a retronecine nucleus esterified at the 7-hydroxyl group with angelic acid. The other esterifying acid in this compound is trachelanthic acid. It was first isolated from Echium plantagineum L., commonly known as Paterson's curse []. This plant, along with other members of the Boraginaceae family like Symphytum officinale (comfrey) [] and Amsinckia intermedia [], have been found to contain this compound.

Q2: Why are researchers interested in pyrrolizidine alkaloids like this compound?

A2: Pyrrolizidine alkaloids, including this compound, are of significant interest due to their potential toxicity [, ]. Notably, these alkaloids exist predominantly as N-oxides in plants []. While the N-oxides themselves might have lower toxicity, they can be metabolized into more toxic forms within the liver []. This metabolic conversion raises concerns regarding the potential health risks associated with consuming plants containing these compounds.

Q3: Are there any links between environmental factors and pyrrolizidine alkaloid concentrations in plants?

A3: Research suggests that environmental stress, particularly water scarcity, can lead to elevated pyrrolizidine-N-oxide levels in certain plant species like Cryptantha crassipes []. This finding highlights the potential influence of environmental factors on the production and accumulation of these alkaloids in plants, which could have implications for herbivores and potentially even human health.

Q4: What analytical techniques are employed to identify and quantify this compound?

A5: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a key method for analyzing pyrrolizidine alkaloids, including this compound []. This technique allows for the separation, identification, and quantification of these compounds in complex plant extracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.